BenchChemオンラインストアへようこそ!

4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine

medicinal chemistry physicochemical profiling regioisomer comparison

Select the 5-yl regioisomer of this pyrazole-thiazole hybrid to build kinase-focused screening libraries with precision. Its TPSA of 85 Ų and XLogP3 of 0.6 fill a unique physicochemical niche—28 Ų higher polar surface area and 0.5 log units lower lipophilicity than the 4-yl isomer—directly influencing membrane permeability and hinge-binding electronics. The free 2-aminothiazole amine serves as a validated isostere for pyrazol-3-yl amine in JAK2/FLT3 programs. Available at 97% purity from multiple suppliers at scales to 10 g, this building block is suited for fragment-based discovery targeting peripheral indications, custom amide coupling, and matched molecular pair SAR alongside the 3-yl and 4-yl regioisomers.

Molecular Formula C7H8N4S
Molecular Weight 180.23
CAS No. 957242-22-7
Cat. No. B2533524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine
CAS957242-22-7
Molecular FormulaC7H8N4S
Molecular Weight180.23
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CSC(=N2)N
InChIInChI=1S/C7H8N4S/c1-11-6(2-3-9-11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
InChIKeyAZVIAANFEXPMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS 957242-22-7): Building Block Identity and Core Pharmacophore Attributes for Procurement Decisions


4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS 957242-22-7) belongs to the pyrazole–thiazole hybrid family, combining a 2-aminothiazole hinge-binding motif with a 1-methylpyrazole substituent at the thiazole 4-position [1]. Its molecular formula is C7H8N4S (MW 180.23), with computed physicochemical properties including XLogP3 = 0.6, topological polar surface area (TPSA) = 85 Ų, and two hydrogen bond donors [1]. The scaffold is recognized in medicinal chemistry as a source of kinase hinge-binding building blocks, with the 2-aminothiazole moiety established as an isosteric replacement for pyrazol-3-yl amine in JAK2 and FLT3 inhibitor programs [2][3]. In procurement contexts, the compound is offered commercially at 95–97% purity from multiple suppliers at scales ranging from 50 mg to 10 g [1].

Why 4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine Cannot be Interchanged with Other Pyrazole-Thiazole Regioisomers: Structural and Physicochemical Evidence


The pyrazole-thiazole scaffold admits three regioisomeric attachment points (pyrazol-3-yl, -4-yl, and -5-yl linkage to the thiazole core), and these isomers are not functionally equivalent. Computational property analyses reveal that the 5-yl regioisomer (target compound) possesses a TPSA of 85 Ų and XLogP3 of 0.6 [1], while the 4-yl regioisomer (CAS 957242-34-1) exhibits TPSA = 56.73 Ų and LogP = 1.13 . The ~28 Ų difference in polar surface area and ~0.5-unit shift in partition coefficient can alter membrane permeability, solubility, and hydrogen-bonding capacity in biological contexts. Furthermore, the 5-yl attachment places the pyrazole N-methyl group in closer spatial proximity to the thiazole 2-amino moiety than does the 3-yl or 4-yl attachment, potentially influencing the electronic environment of the hinge-binding amine [1]. Generic substitution assumptions—treating all C7H8N4S pyrazole-thiazole amines as interchangeable—therefore fail to account for measurable physicochemical differences that directly impact suitability for specific medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine Versus Closest Analogs


Regioisomeric Polar Surface Area Differentiation: 5-yl vs. 4-yl Attachment

The target compound (5-yl regioisomer, CAS 957242-22-7) has a computed TPSA of 85 Ų [1], compared with 56.73 Ų for the 4-yl regioisomer (CAS 957242-34-1) . This represents a 28.27 Ų absolute increase (+49.8% larger polar surface area) for the 5-yl isomer. TPSA values below 60 Ų are generally associated with good blood–brain barrier penetration, while values above 80 Ų correlate with reduced CNS exposure and improved oral bioavailability for peripherally acting targets. No direct experimental TPSA data were located for the 3-yl regioisomer (CAS 1006457-61-9).

medicinal chemistry physicochemical profiling regioisomer comparison

Hydrogen Bond Donor Count: Impact of Free Primary Amine vs. N-Methyl Substitution

The target compound bears a free primary amine (2 hydrogen bond donors, HBD = 2) [1]. The closest N-methylated analog, N-methyl-4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine (CAS 1700021-11-9), has only 1 HBD due to methylation of the exocyclic amine . In kinase hinge-binding motifs, the 2-aminothiazole NH₂ group typically donates one hydrogen bond to the kinase hinge backbone carbonyl and accepts one from the hinge NH; methylation eliminates the donor capacity, reducing hinge-binding affinity. Class-level SAR evidence from JAK2 inhibitors demonstrates that thiazol-2-yl amine can serve as an isosteric replacement for pyrazol-3-yl amine with IC50 values as low as 0.004 μM [2]; N-methylation of the hinge-binding amine uniformly reduces potency by ≥10-fold across kinase targets (class-level inference).

kinase inhibitor design hinge-binding motif SAR

XLogP3 Hydrophobicity Differentiation: 5-yl vs. 4-yl Regioisomer

The target 5-yl compound has XLogP3 = 0.6 [1], whereas the 4-yl regioisomer (CAS 957242-34-1) has a reported LogP = 1.13 . The difference of approximately 0.5 log units indicates that the 4-yl isomer is roughly 3-fold more lipophilic. In the context of Lipinski's Rule of Five, both values fall within the oral drug-likeness space (LogP < 5), but the 0.6 LogP value of the 5-yl compound places it closer to the optimal range (0–3) for balanced solubility and permeability, while the 4-yl isomer sits in a more hydrophobic regime. No experimental LogP values were located for the 3-yl regioisomer (CAS 1006457-61-9) within accessible databases.

ADME profiling lipophilicity drug-likeness

Commercial Supply Scalability and Multi-Vendor Availability

The target compound is available from at least six verified suppliers (Enamine, Fluorochem, 1PlusChem, Chemenu, Leyan/Shanghai Haohong, and CymitQuimica) at purities of 95–97% and quantities from 50 mg to 10 g [1][2]. Pricing data (2022–2024) indicate 1 g quantities ranging from approximately $468 to $544 [1]. By contrast, the 3-yl regioisomer (CAS 1006457-61-9) and the 4-yl regioisomer (CAS 957242-34-1) are listed by fewer suppliers (chiefly CymitQuimica and Fluorochem, respectively) . The N-methyl analog (CAS 1700021-11-9) has limited catalog listings primarily from ChemSrc. For SAR library synthesis or scale-up campaigns, multi-vendor availability reduces single-supplier dependency and procurement lead times.

chemical procurement building block supply SAR library synthesis

Scaffold Precedent in FLT3 and JAK2 Kinase Inhibitor Classes

The 2-aminothiazole hinge-binding motif, as present in the target compound, has been validated across multiple kinase inhibitor programs. In JAK2 inhibitor development, thiazol-2-yl amine was identified as an isosteric replacement for pyrazol-3-yl amine, yielding compounds with single-digit nanomolar IC50 values (0.004 μM for the thiazole analog vs. <0.003 μM for the pyrazole analog) [1]. Separately, patent literature describes pyrazole-thiazole compounds as inhibitors of FLT3 kinase (WO2004093581, US20020049215), with certain derivatives demonstrating potent antiproliferative activity against AML cell lines [2][3]. The 5-(1-methyl-1H-pyrazol-5-yl) substitution pattern on a 2-aminothiazole core places the pyrazole N-methyl group in a position analogous to the N-methyl of the structurally related 3-phenyl-1H-5-pyrazolylamine FLT3 inhibitor series, which achieved potent activity with good in vivo efficacy [4].

kinase inhibitor FLT3 JAK2 hinge-binding scaffold

High-Value Application Scenarios for 4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine Based on Differentiation Evidence


Kinase-Focused Fragment Library or Hinge-Binder Collection Construction

The target compound's 2-aminothiazole core, validated as a hinge-binding isostere of pyrazol-3-yl amine in JAK2 inhibitor programs [1], makes it an appropriate selection for assembling kinase-focused screening libraries. Its TPSA of 85 Ų and XLogP3 of 0.6 place it in a favorable physicochemical space for fragment-based drug discovery (Rule of Three compliance), and its free NH₂ group (HBD = 2) provides the canonical hydrogen-bond donor required for hinge-region engagement [2]. For teams building fragment libraries with kinase bias, the 5-yl regioisomer's commercial availability at 95%+ purity from ≥6 suppliers [2] enables rapid procurement for immediate screening without custom synthesis delays.

JAK/FLT3 Inhibitor Lead Optimization via Regioisomeric SAR Probing

The target compound occupies a specific structural niche—pyrazol-5-yl attachment to a 2-aminothiazole—that is topologically distinct from both the 3-yl regioisomer (validated in JAK2 programs with IC50 <0.003 μM for pyrazole analogs) and the 4-yl regioisomer (differing by 28 Ų in TPSA) [1][2]. For lead optimization campaigns exploring the steric and electronic effects of regioisomeric attachment on kinase selectivity, procurement of all three regioisomers (5-yl, 3-yl, 4-yl) as matched molecular pairs is essential. The 5-yl compound's differentiated TPSA (85 Ų vs. 56.73 Ų for 4-yl) and LogP (0.6 vs. 1.13) provide a measurable physicochemical rationale for its inclusion in SAR matrices alongside its regioisomeric counterparts.

ADME Property-Modulated Peripheral Agent Design

With TPSA >80 Ų, the target compound exceeds the typical CNS-drug TPSA threshold (<60–70 Ų), making it well-suited for programs targeting peripheral rather than central nervous system indications [1]. Its XLogP3 of 0.6 further supports aqueous solubility and reduced tissue distribution compared to the more lipophilic 4-yl regioisomer (LogP 1.13) [2]. Medicinal chemistry teams designing orally bioavailable kinase inhibitors for peripheral oncology or inflammatory disease targets can leverage the 5-yl compound's physicochemical profile as a starting scaffold, with the expectation that the TPSA >80 Ų will limit CNS exposure and potentially reduce neurotoxicity risk.

Agrochemical Active Ingredient Intermediate Synthesis

Pyrazole-thiazole hybrids are documented as intermediates in insecticidal pyrazole amide derivatives [1], and the target compound's free primary amine enables straightforward amide coupling to generate diverse agrochemical analog libraries. Commercial availability at multi-gram scale (up to 10 g from Enamine, 5 g from Fluorochem) [2] supports both laboratory-scale synthesis and pilot-scale process development. The combination of a reactive 2-amino handle and a 1-methylpyrazole moiety that imparts metabolic stability makes this compound a pragmatic choice for agrochemical discovery programs requiring rapid analog generation.

Quote Request

Request a Quote for 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.